molecular formula C8H7ClF3NO B6257448 3-(2-chloro-1,1,2-trifluoroethoxy)aniline CAS No. 403-56-5

3-(2-chloro-1,1,2-trifluoroethoxy)aniline

Cat. No.: B6257448
CAS No.: 403-56-5
M. Wt: 225.6
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Description

3-(2-chloro-1,1,2-trifluoroethoxy)aniline: is a chemical compound with the molecular formula C8H7ClF3NO and a molecular weight of 225.6 g/mol . This compound is known for its unique properties and is widely used as an intermediate in various fields, including pharmaceuticals, agrochemicals, and material chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-chloro-1,1,2-trifluoroethoxy)aniline typically involves the etherification of trifluoromethoxytrifluoroethylene and 2-chloro-4-aminophenol. The reaction conditions are controlled to ensure the desired product is formed efficiently. The general steps include:

    Etherification Reaction: Trifluoromethoxytrifluoroethylene is reacted with 2-chloro-4-aminophenol under controlled conditions to form the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques and equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(2-chloro-1,1,2-trifluoroethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different aniline derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: 3-(2-chloro-1,1,2-trifluoroethoxy)aniline is used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Industry: It is used in the production of pesticides, particularly fluorourea, due to its unique chemical properties.

Mechanism of Action

Target of Action: 3-(2-chloro-1,1,2-trifluoroethoxy)aniline is primarily used as an intermediate for the pesticide fluorourea. The primary targets of this compound are the pests that the pesticide fluorourea is designed to eliminate.

Mode of Action: The compound interacts with its targets by being integrated into the synthesis process of the pesticide fluorourea.

Biochemical Pathways: The compound affects the biochemical pathways involved in the synthesis of the pesticide fluorourea. The downstream effects of these pathways are related to the efficacy of the pesticide in eliminating pests.

Pharmacokinetics: The compound is solid and insoluble in water, which may influence its absorption and distribution.

Comparison with Similar Compounds

  • 4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline
  • 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline

Uniqueness: 3-(2-chloro-1,1,2-trifluoroethoxy)aniline is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable as an intermediate in the synthesis of various complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Properties

IUPAC Name

3-(2-chloro-1,1,2-trifluoroethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c9-7(10)8(11,12)14-6-3-1-2-5(13)4-6/h1-4,7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDVHPSQLBRYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(F)Cl)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701252495
Record name 3-(2-Chloro-1,1,2-trifluoroethoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701252495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403-56-5
Record name 3-(2-Chloro-1,1,2-trifluoroethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=403-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chloro-1,1,2-trifluoroethoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701252495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

139 grams (1 mole) of 3-nitro-phenol and 28 grams (0.5 mole) of potassium hydroxide were dissolved in 400 milliliters of dimethyl formamide, and 140 grams (1.2 mole) of trifluoro-chloroethylene were introduced in a gas pipe at 40° C; the mixture was then maintained at 60° C for 2 hours. The main amount of dimethyl formamide was distilled off in vacuo. The residue was poured into ice water, separated, dried over Na2SO4 and distilled in vacuo.
Quantity
139 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step Two

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